molecular formula C23H18ClN3O2 B2974239 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 898428-53-0

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2974239
CAS No.: 898428-53-0
M. Wt: 403.87
InChI Key: PBSVUMWMVYDULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group and a 4-chlorophenyl moiety at position 2. The acetamide bridge links this quinazolinone system to a phenyl ring, forming a structurally complex molecule. Quinazolinones are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and anticonvulsants .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-25-21-8-3-2-7-20(21)23(29)27(15)19-6-4-5-18(14-19)26-22(28)13-16-9-11-17(24)12-10-16/h2-12,14H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSVUMWMVYDULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine or other nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the intermediate with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially forming dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name/ID Key Structural Features Molecular Formula Molecular Weight Synthesis & Properties Reference
N-(2,6-Dibromo-4-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]thioacetamide 4-Chlorophenyl-quinazolinone, thioacetamide bridge, dibromo-methylphenyl C24H17Br2ClN3O2S 618.68 Synthesized via nucleophilic substitution; enhanced lipophilicity due to bromine atoms
N-(4-Chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide Thiazole-thioacetamide hybrid, methylthio-aniline substituent C20H18ClN3O2S3 464.0 Likely synthesized via thiol-alkylation; potential kinase inhibition due to thiazole
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]acetamide Methoxyphenoxy-acetamide, 4-methylphenyl-quinazolinone C24H21N3O4 415.44 Ether linkage improves solubility; methyl group enhances metabolic stability
N-(Substituted)-2-((4-oxo-3-sulfamoylphenyl-quinazolin-2-yl)thio)acetamide Quinazolinone-sulfonamide hybrid, variable acetamide substituents Varies Varies Synthesized via chloroacetamide coupling; sulfonamide enhances hydrogen bonding
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-substituted-phenyl)hydrazinylidene]acetamide Cyanoacetamide-hydrazone, sulfamoylphenyl, halogen/methoxy substituents C16H15N5O3S 357.38 Diazonium salt coupling; electron-withdrawing groups (e.g., Cl) stabilize hydrazone

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, Br) on aromatic rings enhance lipophilicity and membrane permeability, as seen in the brominated derivative .
  • Thioacetamide bridges (e.g., in ) may improve binding to cysteine-rich kinase domains compared to oxygen-based acetamides.
  • Sulfonamide and thiazole moieties (e.g., ) introduce hydrogen-bonding sites, critical for target recognition in enzymes like carbonic anhydrase.

Synthetic Strategies: Nucleophilic substitution is common for introducing thioacetamide groups (e.g., reaction of 2-mercaptoquinazolinones with chloroacetamides) . Diazonium coupling () enables the incorporation of hydrazone-linked substituents, which are tunable for redox activity .

Physicochemical Properties: Methoxy and ether linkages (e.g., ) increase aqueous solubility, whereas bromine or chloro substituents () favor lipid bilayer penetration. Cyanohydrazones () exhibit strong intramolecular charge transfer, useful in optical applications or as protease inhibitors.

Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound Brominated Derivative Thiazole Hybrid Sulfonamide Derivative
Quinazolinone Substituent 2-Methyl, 4-chlorophenyl 3-(4-Chlorophenyl), 2-thio N/A (thiazole core) 3-(4-Sulfamoylphenyl)
Bridge Type Acetamide Thioacetamide Thioacetamide Thioacetamide
Aromatic Substituent 3-Phenyl 2,6-Dibromo-4-methylphenyl 4-Chlorophenyl, methylthio-aniline Variable (e.g., 4-sulfamoylphenyl)
Molecular Weight ~424.88 (estimated) 618.68 464.0 ~400–450

Research Findings and Implications

Methyl groups on the quinazolinone (e.g., 2-methyl in the target) may sterically hinder metabolic degradation, enhancing bioavailability .

Crystallographic Insights :

  • Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit twisted conformations between aromatic rings (61.8° dihedral angle), suggesting conformational flexibility critical for target adaptation.

Docking Studies: AutoDock Vina () simulations predict that thioacetamide-linked quinazolinones (e.g., ) bind strongly to ATP pockets in kinases due to sulfur’s polarizability and hydrogen-bonding capacity.

Biological Activity

The compound 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O2C_{22}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 385.85 g/mol. The presence of a chlorophenyl group and a quinazoline moiety suggests potential interactions with biological targets relevant to cancer therapy.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. In particular, the compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including glioblastoma.

  • Mechanism of Action
    • The compound was found to inhibit specific kinases involved in oncogenic signaling pathways. For instance, it shows inhibitory activity against AKT2/PKBβ, a kinase frequently upregulated in gliomas . This inhibition is significant because AKT signaling is crucial for cell survival and proliferation in many cancers.
  • Efficacy Against Glioblastoma
    • In vitro studies indicated that the compound effectively reduced the viability of glioma cells (U87MG and U251) with an IC50 value in the low micromolar range. It also inhibited neurosphere formation in primary patient-derived glioma stem cells, suggesting its potential to target cancer stem cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. This activity is notable for applications in skin-related conditions and cosmetic formulations:

  • Tyrosinase Inhibition
    • The compound exhibited an IC50 value of 25.75 µM against tyrosinase, which positions it as a competitive inhibitor when compared to standard reference compounds like kojic acid .

Case Studies

Several case studies have explored the biological activity of similar compounds within the same chemical family:

  • Study on Quinazoline Derivatives
    • A study synthesized various quinazoline derivatives and assessed their anticancer properties against different cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .
  • Kinase Inhibition Profiles
    • Another research effort screened multiple derivatives against a panel of kinases, revealing that certain modifications could lead to selective inhibition profiles that favor reduced toxicity towards non-cancerous cells while maintaining efficacy against tumor cells .

Data Summary

Compound NameIC50 (µM)TargetBiological Effect
This compoundLow micromolarAKT2/PKBβAnticancer activity
Similar Quinazoline Derivative25.75TyrosinaseEnzyme inhibition

Q & A

Q. Q1. What are the typical synthetic routes for 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide?

The synthesis involves multi-step protocols, often starting with the preparation of the quinazolinone core. For example, refluxing intermediates like 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol under controlled conditions yields the target compound with ~85% efficiency after recrystallization from ethanol-dioxane mixtures . Functionalization steps may include introducing phenyl and acetamide groups via nucleophilic substitution or coupling reactions .

Q. Q2. How can researchers optimize reaction conditions to improve yield?

Key parameters include:

  • Temperature control : Refluxing ethanol (~78°C) ensures solubility while minimizing side reactions .
  • Catalyst selection : Fused sodium acetate acts as a mild base to deprotonate intermediates without causing hydrolysis .
  • Solvent ratios : Ethanol-dioxane (1:2) enhances recrystallization efficiency by balancing polarity .
    Advanced optimization may involve Design of Experiments (DoE) to assess interactions between variables like temperature, molar ratios, and solvent systems.

Structural Characterization

Q. Q3. What spectroscopic methods are critical for confirming the compound’s structure?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and quinazolinone moieties), critical for understanding conformational stability .

Q. Q4. How can crystallographic data inform bioactivity studies?

The twist angle between the 4-chlorophenyl and quinazolinone groups (e.g., 83.5° from the acetamide plane) may influence binding to biological targets like kinases or proteases. Computational docking studies using crystallographic coordinates (e.g., CCDC deposition numbers) can predict interactions with active sites .

Biological Activity and Mechanisms

Q. Q5. What biological activities are associated with this compound?

Preliminary studies on related quinazolinones suggest antimicrobial (MIC: 2–8 µg/mL against S. aureus), anticancer (IC50_{50}: ~10 µM in MCF-7 cells), and anti-inflammatory properties (COX-2 inhibition at 50–100 nM) .

Q. Q6. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from differences in:

  • Assay conditions : pH, serum content, or incubation time.
  • Cell line heterogeneity : Genetic drift in cancer models.
    Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., apoptosis vs. proliferation markers) are recommended .

Analytical and Purity Assessment

Q. Q7. What HPLC conditions are suitable for purity analysis?

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 40% to 90% over 20 min.
  • Detection : UV at 254 nm. Retention times typically range 12–15 min .

Q. Q8. How can researchers detect trace impurities in synthetic batches?

High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS identifies by-products (e.g., unreacted 4-chlorophenylacetic acid or dimerized intermediates). Limit of detection (LOD) can reach 0.1% w/w with optimized ionization parameters .

Environmental and Stability Studies

Q. Q9. What is the environmental fate of this compound under aqueous conditions?

Hydrolysis studies at pH 7.4 (37°C) show a half-life of ~72 hours, with degradation products including 4-chlorophenylacetic acid and quinazolinone fragments. Photolysis under UV light accelerates breakdown (t1/2_{1/2}: 4–6 hours) .

Q. Q10. How can ecotoxicological risks be assessed?

  • Acute toxicity : Daphnia magna assays (EC50_{50}: 5–10 mg/L).
  • Bioaccumulation : LogP values (~3.2) suggest moderate lipid solubility, necessitating long-term monitoring in aquatic systems .

Advanced Mechanistic Probes

Q. Q11. What isotopic labeling strategies can trace metabolic pathways?

14^{14}C-labeled acetamide moieties or 2^{2}H-substituted quinazolinones enable tracking via scintillation counting or NMR. In vitro hepatocyte models reveal primary metabolites (e.g., glucuronidated derivatives) .

Q. Q12. How do structural modifications alter target selectivity?

Replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF3_3) enhances kinase inhibition (e.g., EGFR IC50_{50} improves from 15 nM to 2 nM). Molecular dynamics simulations correlate steric bulk with binding pocket occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.